N-[(4-methoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide
Description
The compound N-[(4-methoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide features a pyrazolo[1,5-a]pyrazine core substituted with a 4-isopropylphenyl group at position 2 and a 4-oxo group at position 2. The propanamide side chain is functionalized with a 4-methoxyphenylmethyl group.
Key structural features include:
- Pyrazolo[1,5-a]pyrazine core: A bicyclic system with fused pyrazole and pyrazine rings.
- 4-Isopropylphenyl substituent: A lipophilic aromatic group that may enhance membrane permeability.
- 4-Methoxyphenylmethylpropanamide side chain: Introduces hydrogen-bonding capabilities via the amide and methoxy groups.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-[4-oxo-2-(4-propan-2-ylphenyl)-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O3/c1-18(2)20-6-8-21(9-7-20)23-16-24-26(32)29(14-15-30(24)28-23)13-12-25(31)27-17-19-4-10-22(33-3)11-5-19/h4-11,14-15,18,23-24,28H,12-13,16-17H2,1-3H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBPYAWSPCLDDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC3C(=O)N(C=CN3N2)CCC(=O)NCC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Action Environment
Environmental factors play a pivotal role in drug efficacy and stability. Temperature, pH, and other external conditions impact its behavior. Researchers should assess how these factors affect the compound’s action.
References:
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443
- Docking simulation of piperazine chrome-2-one derivatives. Medicinal Chemistry Research, 22(3), 1229-1237 (2013)
- HMBP ProPAgen with benzyl esters. Journal of Medicinal Chemistry, 60(24), 10147-10156 (2017)
- Hole transporting materials for perovskite solar cells. RSC Advances, 6(91), 87906-87911 (2016)
Biological Activity
N-[(4-methoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C26H28N4O3, indicating a structure that includes a pyrazolo[1,5-a]pyrazine core. This core is known for its diverse biological activities, making the compound a subject of interest in pharmacological research. The presence of functional groups such as methoxy and propan-2-yl phenyl enhances its interaction with biological targets.
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies suggest that compounds with similar structures demonstrate moderate to high antimicrobial properties against various bacteria and fungi. The pyrazolo[1,5-a]pyrazine scaffold has been linked to antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Preliminary studies indicate potential anticancer effects, possibly through the inhibition of specific signaling pathways associated with tumor growth. The compound's ability to interact with key enzymes in cancer metabolism may contribute to its therapeutic efficacy .
- Thrombin Inhibition : The compound has been studied for its potential as a thrombin inhibitor, which could be beneficial in treating thrombotic diseases. Interaction studies with thrombin have shown that similar compounds can transiently inhibit catalytic activity by forming acyl-enzyme complexes .
Comparative Analysis
To better understand the biological activity of N-[(4-methoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazino[1,5-a]pyrazin}, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Pyrazole core | Antimicrobial |
| Compound B | Quinazoline scaffold | Anticancer |
| Compound C | Thrombin inhibitor | Antithrombotic |
This table illustrates how the unique structural elements of N-[(4-methoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazino[1,5-a]pyrazin} may confer distinct biological activities not found in simpler analogs.
Case Studies
Several case studies have highlighted the biological effects of compounds similar to N-[(4-methoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazino[1,5-a]pyrazin}:
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial properties of pyrazolo[1,5-a]pyrazine derivatives against clinical isolates. Results showed significant inhibition zones against Pseudomonas aeruginosa and Candida albicans, suggesting a promising avenue for developing new antimicrobial agents .
- Thrombin Inhibition Research : Research focused on the synthesis of pyrazolo-based thrombin inhibitors demonstrated that modifications in the side chains significantly affected inhibitory potency. Compounds with similar structural motifs exhibited enhanced binding affinity to thrombin .
Scientific Research Applications
Medicinal Applications
-
Anticancer Properties :
- Recent studies have highlighted the potential of pyrazole derivatives, including those similar to N-[(4-methoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide, as effective anticancer agents. These compounds have shown promising results against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer) cells. For instance, derivatives have demonstrated significant cytotoxicity with IC50 values indicating potent growth inhibition .
- Anti-inflammatory Effects :
-
Antimicrobial Activity :
- There is growing interest in the antimicrobial potential of pyrazole derivatives. Research indicates that compounds with similar structures can exhibit broad-spectrum antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting that this compound could be explored for developing new antibiotics .
Synthesis and Development
The synthesis of this compound can be achieved through various chemical methods. The choice of synthesis route often depends on the desired yield and purity requirements for pharmaceutical applications. Techniques involving dehydrating agents like phosphorus oxychloride or thionyl chloride are commonly employed to facilitate the formation of this compound .
Future Research Directions
Further research is necessary to fully elucidate the biological mechanisms underlying the activities of this compound. Interaction studies are crucial for understanding how this compound interacts with various biological targets, optimizing its efficacy and safety profile before advancing to clinical trials .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities with related compounds:
Key Observations:
Core Heterocycle : The target compound’s pyrazolo[1,5-a]pyrazine core is distinct from pyrazolo[3,4-d]pyrimidine or pyrazolo[4,3-c]pyridine derivatives, altering electronic properties and binding interactions .
Substituent Effects :
Physicochemical and Spectroscopic Properties
While explicit data for the target compound is unavailable, inferences can be drawn from analogs:
- NMR Profiles : Pyrazolo-pyrazine/pyrimidine derivatives show characteristic peaks for aromatic protons (δ 7.0–8.5 ppm) and amide NH (δ 9–10 ppm) .
- Mass Spectrometry : Molecular ion peaks (M+1) align with calculated masses (e.g., 589.1 for ).
- Solubility : Methoxy and amide groups likely improve aqueous solubility compared to halogenated analogs .
Q & A
Basic: What are the established synthetic routes for this compound, and how are substituent positions confirmed during synthesis?
Answer:
The compound is synthesized via cyclization reactions involving pyrazolo-pyrimidinone intermediates. A common approach involves reacting 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one with N-substituted α-chloroacetamides or 2-chloro-N-(aryl)acetamides under reflux conditions . Substituent positions are confirmed using IR spectroscopy (to track carbonyl groups and aromatic C-H stretches) and NMR spectroscopy (to resolve methoxy, isopropyl, and pyrazolo-pyrazine protons). For example, the 4-methoxyphenyl group is identified via a singlet at δ 3.8–4.0 ppm in H-NMR, while the isopropyl group shows characteristic splitting patterns .
Advanced: How can the cyclization step be optimized to improve yield, particularly when scaling reactions from milligram to gram-scale?
Answer:
Optimization requires a Design of Experiments (DoE) approach, focusing on:
- Reagent stoichiometry : Excess α-chloroacetamide (1.2–1.5 equivalents) ensures complete reaction of the pyrazolo-pyrimidinone precursor .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility, while adding catalytic iodine (0.1 equiv) accelerates cyclization .
- Temperature control : Maintain 120–130°C to minimize side reactions (e.g., decomposition of the 4-oxo group) .
For scalability, flow chemistry techniques (e.g., continuous tubular reactors) improve heat transfer and reduce batch variability. Monitoring via HPLC at 254 nm ensures reaction completion .
Basic: Which spectroscopic and crystallographic techniques are critical for structural confirmation?
Answer:
- IR spectroscopy : Confirms the presence of carbonyl groups (C=O stretch at 1680–1720 cm) and aromatic C-H bends (690–900 cm) .
- NMR spectroscopy : H and C-NMR resolve the pyrazolo-pyrazine core (e.g., downfield shifts for N-adjacent carbons at δ 150–160 ppm) and the 4-methoxyphenyl substituent .
- X-ray crystallography : Single-crystal analysis validates the pyrazolo[1,5-a]pyrazine scaffold geometry and substituent orientations. For example, the dihedral angle between the pyrazine and 4-isopropylphenyl groups typically ranges 45–55° .
Advanced: How can researchers resolve contradictions between spectroscopic data and computational modeling predictions for the compound’s structure?
Answer:
Discrepancies often arise from dynamic effects (e.g., rotational barriers in the isopropyl group) or crystal packing forces altering bond lengths. To address this:
Perform variable-temperature NMR to assess conformational flexibility (e.g., coalescence of isopropyl methyl signals above 80°C) .
Compare DFT-optimized geometries (using B3LYP/6-31G*) with crystallographic data. Adjust for solvent effects (e.g., PCM models for DMSO) .
Use synchrotron XRD for high-resolution crystallography to detect weak intermolecular interactions (e.g., C-H···O bonds) that distort bond angles .
Advanced: What strategies are recommended for studying structure-activity relationships (SAR) of this compound in medicinal chemistry contexts?
Answer:
- Core modifications : Replace the 4-oxo group with a thione (C=S) to evaluate electron-withdrawing effects on receptor binding .
- Substituent variation : Synthesize analogs with halogenated (e.g., 4-fluorophenyl) or electron-donating (e.g., 4-dimethylaminophenyl) groups on the pyrazolo-pyrazine core to assess steric/electronic impacts .
- Biological assays : Pair molecular docking (using AutoDock Vina) with in vitro kinase inhibition assays to correlate substituent changes with activity. For example, the isopropyl group may enhance hydrophobic interactions in ATP-binding pockets .
Basic: How is purity assessed, and what are common impurities observed during synthesis?
Answer:
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) detect unreacted starting materials (retention time ~3.5 min) and dechlorinated byproducts .
- Mass spectrometry : High-resolution ESI-MS identifies impurities like the des-methyl analog (Δm/z = -15.02) or oxidation products (e.g., sulfoxide derivatives) .
Common impurities include: - Incomplete cyclization products : Identified via a diagnostic H-NMR peak at δ 5.2 ppm (unreacted pyrimidinone CH) .
- Hydrolysis byproducts : 4-Methoxybenzoic acid (δ 12.1 ppm in H-NMR) from ester cleavage under acidic conditions .
Advanced: What experimental approaches mitigate reproducibility issues in multi-step syntheses of this compound?
Answer:
- Intermediate characterization : Isolate and validate each precursor (e.g., pyrazolo-pyrimidinone intermediate via melting point and TLC) before proceeding .
- In-line monitoring : Use ReactIR to track reaction progress in real-time, particularly during cyclization (disappearance of the 1720 cm carbonyl peak) .
- Standardized protocols : Pre-dry solvents (molecular sieves for DMF) and control humidity (<10% RH) to prevent hydrolysis of the 4-oxo group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
